molecular formula C26H39P B14295168 (14,14-Diphenyltetradecyl)phosphane CAS No. 114768-07-9

(14,14-Diphenyltetradecyl)phosphane

Katalognummer: B14295168
CAS-Nummer: 114768-07-9
Molekulargewicht: 382.6 g/mol
InChI-Schlüssel: DCXIDFQPBJYUBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(14,14-Diphenyltetradecyl)phosphane is an organophosphorus compound characterized by the presence of a phosphine group attached to a long alkyl chain with phenyl groups at the terminal positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (14,14-Diphenyltetradecyl)phosphane typically involves the reaction of a halogenated precursor with a phosphine reagent. One common method is the reaction of 14,14-diphenyltetradecyl chloride with a phosphine source such as triphenylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the phosphine bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as distillation or recrystallization to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions: (14,14-Diphenyltetradecyl)phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of (14,14-Diphenyltetradecyl)phosphane involves its ability to interact with various molecular targets. The phosphine group can coordinate with metal ions, forming stable complexes that can catalyze chemical reactions. Additionally, the compound can undergo redox reactions, influencing the activity of enzymes and other biological molecules .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (14,14-Diphenyltetradecyl)phosphane is unique due to its long alkyl chain and terminal phenyl groups, which provide distinct steric and electronic properties. These features make it particularly useful in applications requiring specific coordination environments and stability .

Eigenschaften

CAS-Nummer

114768-07-9

Molekularformel

C26H39P

Molekulargewicht

382.6 g/mol

IUPAC-Name

14,14-diphenyltetradecylphosphane

InChI

InChI=1S/C26H39P/c27-23-17-9-7-5-3-1-2-4-6-8-16-22-26(24-18-12-10-13-19-24)25-20-14-11-15-21-25/h10-15,18-21,26H,1-9,16-17,22-23,27H2

InChI-Schlüssel

DCXIDFQPBJYUBL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(CCCCCCCCCCCCCP)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.